An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-2,5-dimethylhexane
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-2,5-dimethylhexane is a halogenated alkane with the molecular formula C₈H₁₆Cl₂. Its structure consists of a hexane (B92381) backbone with two chlorine atoms and two methyl groups substituted at the 2 and 5 positions. This symmetrical molecule serves as a valuable intermediate in organic synthesis and is often studied in educational settings as a classic example of an S(_N)1 reaction product. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and key spectral data for its characterization.
Physical and Chemical Properties
2,5-Dichloro-2,5-dimethylhexane is a white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Cl₂ | [1][2] |
| Molecular Weight | 183.12 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 63-64 °C | [1] |
| Boiling Point | 194 °C | [1] |
| Density | 0.998 g/cm³ | [1] |
| Vapor Pressure | 0.632 mmHg at 25°C |
Solubility
| Solvent | Solubility | Source |
| Chloroform | Sparingly soluble | [1] |
| Dichloromethane | Sparingly soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Methanol | Soluble | [1] |
Chemical Reactivity and Synthesis
The primary chemical reactivity of 2,5-dichloro-2,5-dimethylhexane involves nucleophilic substitution reactions, where the chlorine atoms can be displaced by nucleophiles. The tertiary nature of the carbon atoms attached to the chlorine atoms favors an S(_N)1 reaction mechanism.
Synthesis via S(_N)1 Reaction
2,5-Dichloro-2,5-dimethylhexane is commonly synthesized from 2,5-dimethylhexane-2,5-diol by reaction with concentrated hydrochloric acid.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which is characteristic of an S(_N)1 pathway.
The synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethylhexane-2,5-diol in the presence of concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (S(_N)1) reaction. The mechanism can be described in the following steps:
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Protonation of the Hydroxyl Group: The hydroxyl group of the tertiary alcohol is protonated by the strong acid (HCl) to form a good leaving group (water).
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Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the rate-determining step of the reaction.
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Nucleophilic Attack by Chloride Ion: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the electrophilic carbocation to form the final product.
This process occurs at both ends of the symmetrical 2,5-dimethylhexane-2,5-diol molecule.
Caption: S(_N)1 Reaction Mechanism for the Synthesis of 2,5-Dichloro-2,5-dimethylhexane.
Experimental Protocols
Laboratory Scale Synthesis of 2,5-Dichloro-2,5-dimethylhexane
This protocol is adapted from established laboratory procedures for the synthesis of 2,5-dichloro-2,5-dimethylhexane.[2]
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2,5-Dimethylhexane-2,5-diol (10.0 g)
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Concentrated Hydrochloric Acid (150 mL)
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Deionized Water
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Hexane
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Anhydrous Sodium Sulfate
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In a 500 mL flask, add 10.0 g of 2,5-dimethylhexane-2,5-diol.
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To this, add 150 mL of concentrated hydrochloric acid and stir the solution at ambient temperature for 1 hour.
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Add 100 mL of water to the reaction mixture.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with deionized water until the filtrate is neutral.
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The crude product can be purified by recrystallization from hexane or by flash chromatography using hexane as the eluent.
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Dry the purified product under vacuum to yield white crystals of 2,5-dichloro-2,5-dimethylhexane.
Caption: Experimental Workflow for the Synthesis of 2,5-Dichloro-2,5-dimethylhexane.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment | Source |
| ¹H NMR | 1.61 | singlet | -CH₃ | [1] |
| 1.96 | singlet | -CH₂- | [1] | |
| ¹³C NMR | 32.52 | - | -CH₃ | [1] |
| 41.14 | - | -CH₂- | [1] | |
| 70.35 | - | -C(Cl)- | [1] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,5-dichloro-2,5-dimethylhexane is expected to show a molecular ion peak (M⁺) at m/z = 182 and 184, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern is dominated by the loss of a chlorine atom and subsequent cleavage of the carbon-carbon bonds.
| m/z | Proposed Fragment | Notes |
| 182/184 | [C₈H₁₆Cl₂]⁺ | Molecular ion peak |
| 147/149 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical |
| 111 | [C₈H₁₅]⁺ | Loss of HCl from [C₈H₁₆Cl]⁺ |
| 69 | [C₅H₉]⁺ | Cleavage of the C3-C4 bond |
| 57 | [C₄H₉]⁺ | Tertiary butyl cation |
Safety Information
2,5-Dichloro-2,5-dimethylhexane is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties, synthesis, and spectral characterization of 2,5-dichloro-2,5-dimethylhexane. The data and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound in various applications within organic synthesis and materials science.
